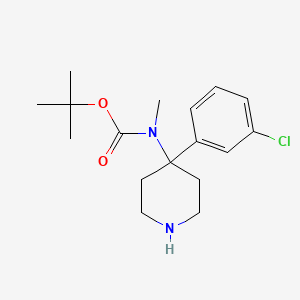
tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C17H25ClN2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a piperidine ring substituted with a chlorophenyl group and a tert-butyl carbamate moiety.
Preparation Methods
The synthesis of tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of 4-(3-chlorophenyl)piperidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the chlorophenyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate include:
tert-Butyl piperidin-4-ylcarbamate: A related compound with a similar structure but lacking the chlorophenyl group.
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: Another similar compound with a different substitution pattern on the piperidine ring.
tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate: A compound with a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H25ClN2O2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-chlorophenyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20(4)17(8-10-19-11-9-17)13-6-5-7-14(18)12-13/h5-7,12,19H,8-11H2,1-4H3 |
InChI Key |
AYSBALGYVJTXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)

![2-Bromo-5-(2-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789042.png)

![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)
![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)
![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)
